ENS-163 phosphate
Overview
Description
Thiopilocarpine is a small molecule drug that acts as a muscarinic acetylcholine receptor M1 agonist. It was initially developed by Novartis Pharma AG for the treatment of nervous system diseases, particularly Alzheimer’s disease. its development was discontinued after Phase 1 clinical trials .
Chemical Reactions Analysis
Thiopilocarpine undergoes several types of chemical reactions, including:
Oxidation: Thiopilocarpine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiopilocarpine to its corresponding thiol.
Substitution: Thiopilocarpine can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thiopilocarpine has been studied extensively for its potential therapeutic applications in nervous system diseases. It acts as a selective muscarinic receptor agonist, which makes it a valuable tool in the study of cholinergic systems. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study the effects of muscarinic receptor activation.
Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting muscarinic receptors
Mechanism of Action
Thiopilocarpine exerts its effects by binding to and activating muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to the stimulation of the phosphoinositide second messenger system, resulting in various cellular responses. The primary molecular targets of thiopilocarpine are the muscarinic receptors located in the central nervous system .
Comparison with Similar Compounds
Thiopilocarpine is similar to other muscarinic receptor agonists, such as pilocarpine, xanomeline, and oxotremorine. it is unique in its selectivity for the M1 receptor subtype, which makes it particularly useful in studying the cholinergic system. Other similar compounds include:
Pilocarpine: A non-selective muscarinic agonist used to treat glaucoma and dry mouth.
Xanomeline: A selective M1 receptor agonist studied for its potential in treating Alzheimer’s disease.
Oxotremorine: A non-selective muscarinic agonist used in research to study the effects of muscarinic receptor activation .
Properties
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKRDUWXFVQS-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922525 | |
Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-51-4 | |
Record name | Thiopilocarpine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPILOCARPINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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